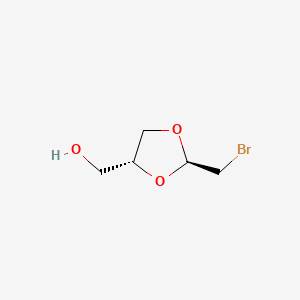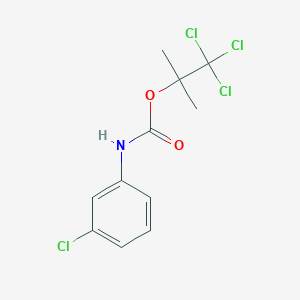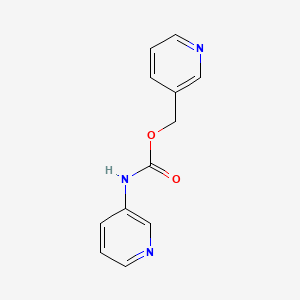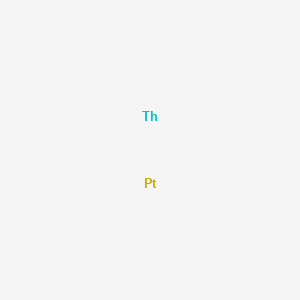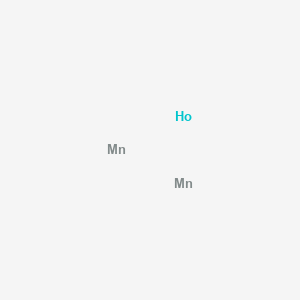
Holmium--manganese (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Holmium–manganese (1/2) is a compound formed by the combination of holmium and manganese in a 1:2 ratio. Holmium is a rare-earth element known for its magnetic properties, while manganese is a transition metal with diverse oxidation states and significant industrial applications. The combination of these two elements results in a compound with unique magnetic and electronic properties, making it of interest in various scientific and industrial fields.
準備方法
Synthetic Routes and Reaction Conditions: Holmium–manganese (1/2) can be synthesized through several methods, including solid-state reactions and solution combustion methods. One common approach involves mixing stoichiometric amounts of holmium oxide and manganese oxide, followed by heating the mixture at high temperatures to facilitate the reaction. The reaction conditions typically involve temperatures ranging from 800°C to 1200°C in an inert or reducing atmosphere to prevent oxidation of the metals .
Industrial Production Methods: In industrial settings, the production of holmium–manganese (1/2) may involve more scalable methods such as arc melting or induction melting. These methods allow for the production of larger quantities of the compound with controlled purity and composition. The use of advanced techniques like chemical vapor deposition (CVD) or physical vapor deposition (PVD) can also be explored for thin-film applications .
化学反応の分析
Types of Reactions: Holmium–manganese (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Holmium–manganese (1/2) can be oxidized in the presence of oxygen or other oxidizing agents to form oxides of holmium and manganese.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Holmium–manganese (1/2) can undergo substitution reactions with halogens to form halides.
Major Products Formed: The major products formed from these reactions include holmium(III) oxide, manganese(II) oxide, holmium(III) chloride, and manganese(II) chloride, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Holmium–manganese (1/2) has a wide range of scientific research applications due to its unique properties:
Chemistry: The compound is used in the study of magnetic and electronic properties of rare-earth and transition metal compounds.
Biology and Medicine: Holmium–manganese (1/2) is explored for its potential use in medical imaging and targeted drug delivery systems.
Industry: The compound is used in the development of advanced materials for electronic and spintronic devices.
作用機序
The mechanism by which holmium–manganese (1/2) exerts its effects is primarily related to its magnetic and electronic properties. The compound interacts with external magnetic fields, leading to changes in its magnetization and electrical conductivity. At the molecular level, the interaction between holmium and manganese ions results in unique magnetic ordering and electronic band structures .
Molecular Targets and Pathways:
Magnetic Ordering: The local distortion of the crystal lattice due to the substitution of holmium for manganese leads to a wide spread of anisotropy fields, affecting the magnetic hysteresis behavior.
Electronic Band Structure: The combination of holmium and manganese results in specific electronic band structures that influence the compound’s conductivity and magnetoresistance properties.
類似化合物との比較
- Holmium Silicide (HoSi)
- Holmium Germanide (HoGe)
- Holmium(III) Oxide (Ho2O3)
- Manganese Oxide (MnO)
- Manganese Chloride (MnCl2)
Holmium–manganese (1/2) stands out due to its unique combination of rare-earth and transition metal properties, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
12029-79-7 |
|---|---|
分子式 |
HoMn2 |
分子量 |
274.80641 g/mol |
IUPAC名 |
holmium;manganese |
InChI |
InChI=1S/Ho.2Mn |
InChIキー |
ZGOFIYQATIUVJU-UHFFFAOYSA-N |
正規SMILES |
[Mn].[Mn].[Ho] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736494.png)
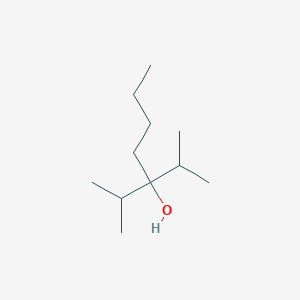

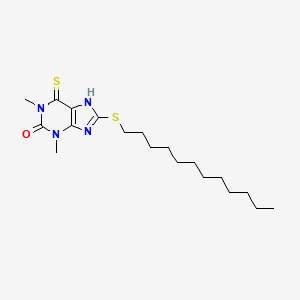
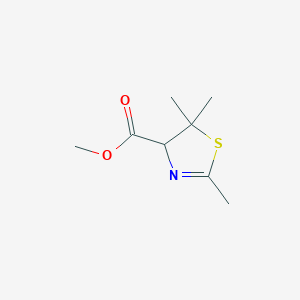
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)

![Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate](/img/structure/B14736523.png)
